N-(3-propoxybenzyl)cyclopropanamine

Lipophilicity ADME Drug Design

N-(3-propoxybenzyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring linked to a 3-propoxybenzyl moiety. It belongs to the N-benzylcyclopropanamine class, a scaffold recognized for its ability to undergo mechanism-based inactivation of cytochrome P450 enzymes.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B4453669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-propoxybenzyl)cyclopropanamine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC(=C1)CNC2CC2
InChIInChI=1S/C13H19NO/c1-2-8-15-13-5-3-4-11(9-13)10-14-12-6-7-12/h3-5,9,12,14H,2,6-8,10H2,1H3
InChIKeyKTZUMNHWYAODFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-propoxybenzyl)cyclopropanamine: Core Structural and Physicochemical Baseline


N-(3-propoxybenzyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring linked to a 3-propoxybenzyl moiety. It belongs to the N-benzylcyclopropanamine class, a scaffold recognized for its ability to undergo mechanism-based inactivation of cytochrome P450 enzymes [1]. The compound has a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol .

Scaffold: N-benzylcyclopropanamine class with CYP450 mechanism-based inactivation potential
Meta-substituted 3-propoxy group distinguishes physicochemical profile from ortho/para isomers
Predicted LogP and tPSA support CNS MPO parameter exploration and lead optimization

N-(3-propoxybenzyl)cyclopropanamine: Why Positional Isomers and Alkoxy Variants Cannot Be Treated as Interchangeable


Within the N-benzylcyclopropanamine series, substitution pattern and alkoxy chain length critically modulate physicochemical properties and biological behavior. The 3-propoxy substitution on the benzyl ring creates a distinct topological and electronic environment compared to 2- or 4-propoxy analogs, as well as shorter-chain methoxy or ethoxy derivatives. These differences manifest in altered lipophilicity, polar surface area, and hydrogen-bonding capacity—all of which influence target engagement, metabolic stability, and off-target profiles . Consequently, direct substitution with a closely related analog without re-optimization can lead to divergent activity profiles, underscoring the need for compound-specific evaluation.

!Positional isomerism (2-, 3-, 4-propoxy) alters predicted LogP and tPSA, potentially shifting membrane permeability and target engagement profiles.
!Alkoxy chain length variants (methoxy, ethoxy) differ in lipophilicity and metabolic liability; direct substitution without re-optimization may confound SAR interpretation.
!CYP450 inactivation kinetics are substitution-dependent; class-level inference from unsubstituted or para-substituted analogs may not transfer to the 3-propoxy derivative.

N-(3-propoxybenzyl)cyclopropanamine: Evidence-Based Differentiation from Closest Analogs


Predicted Lipophilicity (LogP) Comparison: 3-Propoxy vs. 2- and 4-Propoxy Positional Isomers

Predicted LogP values for the three propoxy positional isomers show subtle but potentially meaningful differences that can affect membrane permeability and distribution. The 3-propoxy isomer is predicted to have a LogP of approximately 3.22 (QSPR) [1], while both the 2-propoxy and 4-propoxy isomers share an identical predicted LogP of 2.84 .

Predicted LogP
Data to verify
3.22vs2.84
Predicted LogP difference ~0.38 may alter passive permeability and volume of distribution.
In silico QSPR; experimental logD recommended for confirmation.
Lipophilicity ADME Drug Design

Topological Polar Surface Area (tPSA) and Hydrogen-Bonding Capacity: 3-Propoxy vs. 2- and 4-Propoxy Isomers

The 3-propoxy substitution pattern results in a calculated tPSA of approximately 25 Ų [1], whereas both the 2- and 4-propoxy isomers have a reported tPSA of 21.3 Ų . This difference, while modest, arises from the altered electron distribution and conformational preferences of the meta-substituted ring.

tPSA
Data to verify
25 Ųvs21.3 Ų
Higher tPSA may reduce passive CNS diffusion and improve aqueous solubility.
Calculated values; confirm with experimental PSA or chromatographic methods.
Polar Surface Area Blood-Brain Barrier Drug-likeness

Cytochrome P450 Mechanism-Based Inactivation: Class-Level Potential and Substitution-Dependent Modulation

N-Benzylcyclopropylamine, the unsubstituted parent scaffold, is a known suicide substrate for cytochrome P450 enzymes, with inactivation occurring via covalent binding to microsomal protein [1]. Structure-activity relationship studies on a series of p-substituted benzylcyclopropylamines demonstrated that the rate of P450 inactivation correlates with the Hammett σ parameter of the substituent [1]. While direct kinetic data for the 3-propoxy derivative are not available, its meta-substituted electron-donating propoxy group is predicted to modulate inactivation kinetics differently than para-substituted or unsubstituted analogs.

CYP Inactivation
Class-level inference
Parent scaffold: known suicide substrate
Supports drug-drug interaction and metabolic stability screening; meta-propoxy effect not experimentally quantified.
Kinetic data from p-substituted analogs; direct measurement needed for 3-propoxy derivative.
Drug-Drug Interactions Metabolic Stability Cytochrome P450

Rotatable Bond Count and Molecular Flexibility: 3-Propoxy vs. 2- and 4-Propoxy Isomers

The number of rotatable bonds is a key determinant of molecular flexibility and, consequently, of binding entropy and specificity. The 3-propoxy isomer contains 6 rotatable bonds, as reported in the ZINC database [1]. This is identical to the rotatable bond count for both the 2- and 4-propoxy isomers , indicating that substitution position does not alter the overall flexibility of the propoxy chain. However, the meta-substitution pattern may influence the preferred conformations of the benzyl group relative to the cyclopropane ring, a nuance not captured by a simple bond count.

Rotatable Bonds
Data to verify
6
Identical to 2- and 4-propoxy isomers; similar entropic penalty upon binding simplifies SAR interpretation.
Conformational preferences at meta position may differ despite equal bond count.
Molecular Flexibility Conformational Entropy Binding Affinity

N-(3-propoxybenzyl)cyclopropanamine: Recommended Use Cases Based on Differential Properties


Medicinal Chemistry: Lead Optimization Campaigns Requiring Balanced CNS Penetration

With a predicted tPSA of 25 Ų and a moderate LogP of ~3.22, N-(3-propoxybenzyl)cyclopropanamine occupies a favorable 'CNS MPO' space for brain-penetrant candidates. The slightly higher tPSA compared to the 2- and 4-propoxy isomers may reduce nonspecific brain tissue binding while maintaining adequate permeability. This makes it a suitable scaffold for targets where balanced CNS exposure and reduced off-target binding are desired. Researchers can procure this compound to explore structure-activity relationships around the meta-alkoxy substitution pattern [1].

Chemical Biology: Probe Development for Cytochrome P450 Inactivation Studies

Given the established class effect of N-benzylcyclopropylamines as cytochrome P450 suicide substrates, N-(3-propoxybenzyl)cyclopropanamine serves as a valuable tool compound for investigating mechanism-based enzyme inactivation. The meta-propoxy group provides a distinct electronic environment compared to para-substituted analogs, allowing researchers to systematically study substituent effects on inactivation kinetics and covalent binding profiles [1].

ADME/Tox Screening: Evaluating Substitution Effects on Metabolic Stability

The subtle differences in lipophilicity (ΔLogP ≈ 0.38) between the 3-propoxy isomer and its 2- and 4-propoxy counterparts can translate into measurable changes in microsomal stability and cytochrome P450 inhibition profiles. Procurement of N-(3-propoxybenzyl)cyclopropanamine alongside its positional isomers enables parallel assessment of how substitution pattern influences metabolic fate, providing critical data for early-stage drug candidate triage .

Computational Chemistry: Building and Validating QSPR Models for Alkoxy-Substituted Amines

The availability of predicted physicochemical parameters (LogP, tPSA) for all three propoxy positional isomers makes this compound class ideal for training and validating quantitative structure-property relationship (QSPR) models. N-(3-propoxybenzyl)cyclopropanamine, with its unique meta-substitution, adds valuable diversity to training sets used to predict properties of novel amine-containing scaffolds [1][2].

Application
Selection Property
Validation Focus
CNS MPO parameter exploration
Predicted tPSA and LogP profile
Brain penetration and off-target binding assays
CYP450 inactivation probe development
Class-level CYP inactivation liability
Inactivation kinetics and covalent binding profiling
Metabolic stability screening across positional isomers
Lipophilicity-dependent microsomal stability
Metabolic clearance and CYP inhibition comparison
QSPR model training and validation
Predicted physicochemical parameters (LogP, tPSA)
Model accuracy for alkoxy-substituted amines
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